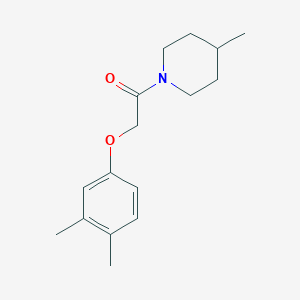

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone, also known as MDPV, is a synthetic cathinone and a designer drug that has gained popularity in the recreational drug market. It is a powerful stimulant that is often compared to cocaine and amphetamines in terms of its effects on the central nervous system. MDPV has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and its lack of accepted medical use.

Wirkmechanismus

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects on the central nervous system, including increased alertness, energy, and euphoria. The drug also has a number of physiological effects, including increased heart rate, blood pressure, and body temperature.

Biochemical and Physiological Effects

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects on the body. The drug acts as a potent stimulant, increasing levels of dopamine, norepinephrine, and serotonin in the brain. This leads to a range of effects on the central nervous system, including increased alertness, energy, and euphoria. The drug also has a number of physiological effects, including increased heart rate, blood pressure, and body temperature.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has been used in a number of laboratory experiments to study the effects of stimulant drugs on the central nervous system. The drug has a number of advantages for these experiments, including its potency, selectivity, and ease of synthesis. However, there are also a number of limitations to using 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone in laboratory experiments, including its potential for abuse and its lack of accepted medical use.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone and other synthetic cathinones. One area of interest is the development of new drugs that target specific neurotransmitter systems in the brain, which could lead to more effective treatments for addiction and other neurological disorders. Another area of interest is the development of new analytical methods for detecting and quantifying synthetic cathinones in biological samples, which could help to improve our understanding of the pharmacokinetics and toxicology of these drugs.

Synthesemethoden

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is typically synthesized in clandestine laboratories using readily available precursor chemicals. The synthesis method involves the reaction of 3,4-dimethylphenol with 4-methylpiperidine and ethyl bromoacetate to form the intermediate product, which is then converted to 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone through a series of chemical reactions involving reduction, cyclization, and hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has been the subject of scientific research due to its potential as a tool for studying the neurobiology of addiction and its effects on the central nervous system. Studies have shown that 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone binds to and inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs and is thought to be responsible for the drug's euphoric and addictive effects.

Eigenschaften

Molekularformel |

C16H23NO2 |

|---|---|

Molekulargewicht |

261.36 g/mol |

IUPAC-Name |

2-(3,4-dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C16H23NO2/c1-12-6-8-17(9-7-12)16(18)11-19-15-5-4-13(2)14(3)10-15/h4-5,10,12H,6-9,11H2,1-3H3 |

InChI-Schlüssel |

FHWJCEAJGPSPJS-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)COC2=CC(=C(C=C2)C)C |

Kanonische SMILES |

CC1CCN(CC1)C(=O)COC2=CC(=C(C=C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{10-[bis(4-methoxyphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B297237.png)

![propyl 3-[[(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B297239.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)

![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297241.png)

amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297242.png)

![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B297247.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B297249.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B297252.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297255.png)

![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B297256.png)

![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)

![N-(3-chloro-4-fluorophenyl)-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297258.png)